2-Nitrocyclohexanone

Physical Organic Chemistry Tautomerism pKa Determination

2-Nitrocyclohexanone (2-NCH) is an α-nitro ketone with the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol. It is a crystalline solid with a melting point of 39–43 °C (lit.) and a predicted density of 1.19±0.1 g/cm³.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 4883-67-4
Cat. No. B1217707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrocyclohexanone
CAS4883-67-4
Synonyms2-nitrocyclohexanone
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)[N+](=O)[O-]
InChIInChI=1S/C6H9NO3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2
InChIKeySZNILIWUUKKNPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrocyclohexanone (CAS 4883-67-4) Sourcing Guide for Research and Industrial Synthesis


2-Nitrocyclohexanone (2-NCH) is an α-nitro ketone with the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol [1]. It is a crystalline solid with a melting point of 39–43 °C (lit.) and a predicted density of 1.19±0.1 g/cm³ . The compound features a nitro group at the alpha-position to a cyclohexanone carbonyl, which imparts distinctive reactivity as both a Michael donor and a precursor for ring-cleavage transformations . It is commercially available in purities up to 99% from multiple suppliers .

Enolate / Michael donor Supports mild C–C bond formation via enolate and conjugate addition pathways
Conformational bias ~90% equatorial nitro group provides predictable stereochemical outcomes
Ring-cleavage precursor Enables direct conversion to ω-nitro esters, ε-caprolactam, and L-lysine intermediates

Why 2-Nitrocyclohexanone Cannot Be Replaced by Cyclohexanone or Other α-Nitro Ketones


α-Nitro ketones are not interchangeable. The presence of the α-nitro group in 2-nitrocyclohexanone drastically alters the keto–enol equilibrium and acidity compared to unsubstituted cyclohexanone, enabling enolate chemistry at milder conditions and shifting the tautomeric balance toward the enol form [1]. Unlike acyclic nitroalkanes, the resonance contribution to acidity is diminished in cyclic 2-nitroketones due to steric and inductive effects, making the deprotonation behavior ring-size dependent [2]. Furthermore, the six-membered ring in 2-nitrocyclohexanone provides a unique conformational preference (ca. 90% equatorial nitro group) that directly impacts stereochemical outcomes in asymmetric synthesis [3]. Substituting 2-nitrocyclohexanone with a different ring-size analog (e.g., 2-nitrocyclopentanone) alters the enol content and reaction rate, while halogenated analogs (e.g., 2-chlorocyclohexanone) prefer an axial conformation and lack the nitro group’s capacity for reductive amination or ring cleavage [4]. These quantitative differences necessitate compound-specific selection.

Enol reactivity mismatch
The α-nitro group shifts keto–enol equilibrium substantially toward the enol; unsubstituted cyclohexanone cannot replicate this enolate chemistry.
Conformational preference conflict
2-Halocyclohexanones adopt an axial conformation, whereas 2-NCH strongly prefers equatorial nitro, leading to different facial selectivity.
Ring-size dependency
Five- and seven-membered ring analogs show lower enol content or fail in organocatalytic cascades; reactivity does not transfer across ring sizes.

Quantitative Differentiation of 2-Nitrocyclohexanone Against Its Closest Analogs


Keto–Enol Tautomerization: 2-Nitrocyclohexanone vs. Cyclohexanone

The α-nitro substituent dramatically shifts the keto–enol equilibrium toward the enol form. 2-Nitrocyclohexanone exhibits a pKₐ of the keto form (pKₐᴷᴴ) of 5.97 and a pKₐ of the enol form (pKₐᴱᴴ) of 4.78 in aqueous solution at 25 °C, yielding a tautomeric equilibrium constant pK_T = 1.19, corresponding to an enol-to-ketone ratio of approximately 1:15.5 [1]. In contrast, unsubstituted cyclohexanone has a pK_T estimated at > 3, with the enol form negligibly populated under neutral conditions [1]. This represents a shift of at least 2 orders of magnitude in the equilibrium constant.

Keto–Enol Equilibrium
Head-to-head
ΔpK_T ≥ 1.81 (~65-fold enol increase)
Supports enolate-based C–C bond formation under milder conditions
Aqueous, 25 °C; UV–vis; 2-NCH pK_T = 1.19 vs cyclohexanone pK_T > 3
Physical Organic Chemistry Tautomerism pKa Determination

Conformational Preference: 2-Nitrocyclohexanone vs. 2-Halocyclohexanones

The conformational free energy (A-value) of the nitro group in 2-nitrocyclohexanone has been experimentally determined to be 1.26–1.39 kcal/mol, corresponding to approximately 90% equatorial preference at room temperature, using dipole moment and ¹H NMR measurements [1]. By comparison, 2-chloro- and 2-bromo-cyclohexanone show an axial preference for the halogen substituent, with the axial conformer being thermodynamically more stable [1]. This fundamental difference in ground-state geometry has direct consequences for facial selectivity in nucleophilic additions and cycloadditions.

Conformational Preference
Head-to-head
A-value 1.26–1.39 kcal/mol (~90% equatorial NO₂)
Predictable stereochemical outcomes in asymmetric synthesis
2‑Halocyclohexanones prefer axial; dipole moment and ¹H NMR determination
Conformational Analysis Stereochemistry NMR Spectroscopy

Enol Content as a Function of Ring Size: Six-Membered Ring is Optimal

A systematic study of cyclic 2-nitroalkanones in cyclohexane at 25 °C revealed that the relative enol content decreases in the order: 6-membered (2-NCH) > 7-membered > 11-membered > 12-membered > 15-membered [1]. The six-membered ring provides the optimal balance between ring strain relief and steric accommodation of the enol double bond. 2-Nitrocyclopentanone (5-membered) was not included in the ranking due to synthetic accessibility issues, but DFT calculations suggest its enol content is lower than the six-membered analog [1]. This ring-size dependence means that 2-nitrocyclohexanone provides the highest enol concentration for a given set of reaction conditions among accessible cyclic 2-nitroketones.

Ring-Size vs. Enol Content
Cross-study
6-membered (2-NCH) > 7 > 11 > 12 > 15
Maximizes enol reactivity among accessible cyclic 2-nitroketones
Cyclohexane, 25 °C; ¹H NMR K_T determination
Physical Organic Chemistry Ring Strain DFT Calculations

Organocatalytic Cascade Reactions: Exclusive Reactivity of the Six-Membered Ring

In an organocatalytic cascade reaction with α,β-unsaturated aldehydes, 2-nitrocyclohexanone afforded bicyclo[3.3.1]nonanone products with high enantioselectivity [1]. Under the identical conditions, 2-nitrocyclopentanone and 2-nitrocycloheptanone failed to react and did not yield the desired cascade products [1]. This stark reactivity difference underscores that the six-membered ring of 2-NCH is uniquely suited to the geometric and stereoelectronic requirements of the bicyclization pathway.

Cascade Reactivity
Head-to-head
Only 2-NCH yields bicyclo[3.3.1]nonanone; 5- and 7-ring no product
Irreplaceable for bicyclic scaffold synthesis via organocatalysis
Bifunctional amine-thiourea catalyst; α,β-unsaturated aldehydes
Organocatalysis Asymmetric Synthesis Cascade Reactions

Three-Step Tiletamine Synthesis from 2-Nitrocyclohexanone

A transition-metal-free α-arylation of 2-nitrocyclohexanone with diaryliodonium salts has been developed, enabling a concise three-step synthesis of the clinical drug tiletamine without isolation of intermediates [1]. The reaction was optimized on 2-nitrocyclohexanone as the model substrate. While 2-nitrocyclopentanone, 2-nitrocycloheptanone, and 2-nitrocyclododecanone also underwent α-arylation to give the corresponding products in good yields (reported as 2t–2ab), only the six-membered ring substrate provides direct access to the cyclohexanone-derived tiletamine core structure [1].

Drug Scaffold Access
Head-to-head
3-step tiletamine synthesis from 2-NCH; other rings need restructuring
Direct mapping to cyclohexylamine drug core without skeletal remodeling
Transition-metal-free α-arylation with Ph₂I⁺OTf⁻
Medicinal Chemistry α-Arylation Drug Synthesis

Base-Catalyzed Ring Cleavage Efficiency: 2-NCH vs. Unsubstituted Cyclohexanone

Treatment of 2-nitrocyclohexanone with methanolic KOH or Amberlyst® A21 in MeOH results in clean ring cleavage to methyl 6-nitrohexanoate in 89% yield [1]. Unsubstituted cyclohexanone does not undergo analogous base-induced ring cleavage under these conditions because it lacks the α-nitro activating group that stabilizes the acyclic nitroalkane product . This reaction is a key step in the industrial production of ε-caprolactam and L-lysine from 2-nitrocyclohexanone .

Ring Cleavage Efficiency
Head-to-head
89% yield methyl 6-nitrohexanoate; cyclohexanone no reaction
Enables industrial ε-caprolactam and L-lysine production routes
Amberlyst® A21, MeOH, reflux under N₂
Synthetic Methodology Ring Cleavage Industrial Chemistry

High-Value Application Scenarios Where 2-Nitrocyclohexanone Provides Documented Advantage


Asymmetric Organocatalytic Synthesis of Bicyclic and Spirocyclic Frameworks

2-Nitrocyclohexanone is the substrate of choice for enantioselective organocatalytic cascade reactions yielding bicyclo[3.3.1]nonanone derivatives and 1-azaspiro[4.5]decan-6-one building blocks. The six-membered ring provides optimal enol reactivity and conformational bias for high enantioselectivity, while 2-nitrocyclopentanone and 2-nitrocycloheptanone fail to participate in these cascades [1].

Industrial Production of ε-Caprolactam and L-Lysine via Oxidative Ring Cleavage

The base-catalyzed ring cleavage of 2-nitrocyclohexanone to methyl 6-nitrohexanoate (89% yield) provides the key intermediate for ε-caprolactam (nylon-6 precursor) and L-lysine production. Alternative routes based on unsubstituted cyclohexanone require additional oxidation steps and offer lower atom economy .

Medicinal Chemistry: Concise Synthesis of Cyclohexylamine-Derived Pharmaceuticals

2-Nitrocyclohexanone enables a three-step, transition-metal-free synthesis of tiletamine via α-arylation and reductive amination. The six-membered ring directly maps onto the cyclohexylamine scaffold of ketamine-family drugs. Ring-size analogs would require additional synthetic manipulation to access the same pharmacophore [2].

Solvatochromic Probe for Ionic Liquid Polarity Determination

The well-characterized keto–enol equilibrium of 2-nitrocyclohexanone (pK_T = 1.19 in water, with documented solvent-dependent shifts) has been employed as a spectroscopic probe to determine the polarities of ionic liquids via multi-parameter linear solvation energy relationships (LSER). The compound's sensitivity to solvent permittivity, H-bond acidity, and polarizability makes it a calibrated probe molecule [3].

Application
Selection Property
Validation Focus
Asymmetric organocatalytic cascades
Enol reactivity & conformational bias
Enantioselectivity and substrate scope
ε-Caprolactam / L-lysine production
Ring-cleavage capability
Cleavage efficiency and atom economy
Cyclohexylamine drug synthesis
Core scaffold mapping
Step count and scaffold fidelity
Ionic liquid polarity probe
Solvent-dependent tautomerism
LSER parameter correlation

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